3-Chloro-6,7-dihydro-5H-benzo[7]annulene
Description
3-Chloro-6,7-dihydro-5H-benzo[7]annulene is a bicyclic compound featuring a seven-membered annulene ring fused to a benzene ring, with a chlorine substituent at position 3. This scaffold is notable for its structural rigidity and adaptability in medicinal chemistry, particularly in targeting estrogen receptor (ER)-positive cancers. The chloro substituent enhances electrophilicity and influences binding interactions with biological targets, such as ERα, while the dihydro moiety reduces ring strain compared to fully unsaturated analogs .
Properties
CAS No. |
939760-90-4 |
|---|---|
Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
2-chloro-8,9-dihydro-7H-benzo[7]annulene |
InChI |
InChI=1S/C11H11Cl/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h2,4,6-8H,1,3,5H2 |
InChI Key |
UDHWFZCQJCCCAO-UHFFFAOYSA-N |
SMILES |
C1CC=CC2=C(C1)C=C(C=C2)Cl |
Canonical SMILES |
C1CC=CC2=C(C1)C=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry and Cancer Treatment
One of the primary applications of 3-chloro-6,7-dihydro-5H-benzo annulene is in the development of novel anticancer agents. Recent studies highlight its efficacy as a SERD, which selectively targets and degrades estrogen receptors (ER) involved in the proliferation of certain cancers, particularly breast cancer. The compound's structure allows it to interact effectively with ERs, leading to a reduction in estrogen-driven tumor growth.
Case Studies and Research Findings
- Selective Estrogen Receptor Degradation : Research indicates that 3-chloro-6,7-dihydro-5H-benzo annulene derivatives exhibit significant activity against estrogen receptors. A study published in Nature describes these compounds as capable of inducing degradation of ERs, thereby inhibiting cancer cell proliferation ( ).
- Development of SERDs : A patent application outlines the synthesis and therapeutic use of substituted 6,7-dihydro-5H-benzoannulene compounds as SERDs for treating estrogen-dependent cancers ( ). These compounds have shown promise in preclinical models, demonstrating their potential as effective cancer therapies.
Chemical Synthesis and Applications
The synthesis of 3-chloro-6,7-dihydro-5H-benzo annulene involves several chemical reactions that can be optimized for yield and purity. The compound can serve as a precursor for various derivatives that may have enhanced biological activity or altered pharmacokinetic properties.
Synthesis Techniques
- Reactions with Sulfuryl Chloride : The compound has been studied for its reactivity with sulfuryl chloride, leading to the formation of various chlorinated derivatives that may possess different biological activities ( ).
- Functionalization : The ability to modify the compound through functional group substitution allows for the exploration of its properties in drug design. This adaptability is crucial for developing targeted therapies in oncology ( ).
Structural Insights and Mechanisms
Understanding the structural characteristics of 3-chloro-6,7-dihydro-5H-benzo annulene is essential for elucidating its mechanism of action as a SERD. The compound's unique fused ring system contributes to its binding affinity for estrogen receptors.
Mechanistic Studies
- Binding Affinity : Studies have demonstrated that modifications to the benzoannulene structure can enhance binding affinity to ERs, making it a focal point for further research into more potent SERDs ( ).
- Biological Activity Correlation : There is a correlation between structural modifications and biological activity, suggesting that specific substituents can significantly impact the efficacy of these compounds in clinical settings ( ).
Future Directions and Research Opportunities
The ongoing research into 3-chloro-6,7-dihydro-5H-benzo annulene presents numerous opportunities for future investigations:
- Combination Therapies : Exploring the use of this compound in combination with other anticancer agents could enhance therapeutic outcomes.
- Clinical Trials : Further clinical trials are necessary to establish safety profiles and therapeutic efficacy in human subjects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Halogen-Substituted Benzo[7]annulenes
3-Fluoro-6,7-dihydro-5H-benzo[7]annulene
- Structure : Fluorine replaces chlorine at position 3.
- However, its weaker leaving-group ability may diminish covalent interactions compared to chlorine .
9-Chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulene
- Structure : Chlorine at position 9 with additional methyl groups.
- Activity: This derivative, conjugated to a thiazolidinone moiety, exhibits antibacterial and anticancer activity, highlighting the role of substituent positioning in diversifying pharmacological effects .
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Structure : Incorporates a ketone group at position 5, saturating the annulene ring.
Benzo[7]annulene Derivatives with Pharmacological Relevance
SAR439859 (Amcenestrant)
- Structure: Features a phenol-linked fluoropropyl-pyrrolidine side chain on the benzo[7]annulene core.
- Activity: Degrades ERα in wild-type and mutant models (e.g., MCF-7 ER-Y537S xenografts) with efficacy comparable to fulvestrant. The annulene core’s rigidity optimizes ER binding, while the side chain enhances oral bioavailability .
Chloro-Dinitro-Arylhimachalene
- Structure : Chloro and nitro groups on a tetrahydro-benzo[7]annulene scaffold.
- Activity : Modulates smooth muscle tissues and neurotransmitter pathways, demonstrating the scaffold’s versatility beyond oncology .
Physical Properties
- Melting Points: Bridged benzo[7]annulenes (e.g., 8-([1,1’-biphenyl]-4-yl)-6,7-dihydro-5H-benzo[7]annulene) exhibit lower melting points than non-bridged analogs, likely due to reduced crystallinity. Chloro substituents may further depress melting points compared to fluoro or methyl groups .
- Solubility : Fluorinated derivatives (e.g., SAR439859) show improved aqueous solubility due to polar side chains, whereas chloro analogs may require formulation optimization for bioavailability .
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogs
Preparation Methods
Friedel-Crafts Acylation Initiated Sequences
The foundational approach to benzoannulene synthesis involves Friedel-Crafts acylation of o-xylene derivatives with glutaric anhydride. As demonstrated in the preparation of 5-(3,4-dimethylphenyl)pentanoic acid, treatment of o-xylene with AlCl₃ in dichloromethane facilitates electrophilic attack at the para position relative to both methyl groups. Subsequent Clemmensen reduction (Zn-Hg/HCl) converts the intermediate β-keto acid to the corresponding pentanoic acid derivative in 78% yield.
Critical to annulene formation is the cyclization step employing polyphosphoric acid (PPA). Under optimized conditions (96°C, 4 hr), the pentanoic acid derivative undergoes intramolecular Friedel-Crafts alkylation to yield 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. This ketone intermediate serves as the precursor for subsequent functionalization.
Transition Metal-Catalyzed Annulation
Alternative routes employ palladium-mediated coupling to construct the annulene core. The Mizoroki-Heck reaction between 9-iodo-8-phenyl-6,7-dihydro-5H-benzocycloheptene and ethyl acrylate in the presence of Pd(OAc)₂ and tri(o-tolyl)phosphine achieves 67% conversion to the annulated product. This method proves particularly effective for introducing electron-withdrawing groups at the 3-position through judicious choice of aryl halide coupling partners.
Regioselective Chlorination Methodologies
Vilsmeier-Haack Chlorination
Position-specific chlorination of the benzoannulene framework is achieved through Vilsmeier-Haack conditions. Treatment of 2,3-dimethyl-6,7-dihydro-5H-benzoannulen-8-carbaldehyde with POCl₃ in DMF at 80°C for 5 hours installs chlorine at the activated 9-position with 83% efficiency. While this method originally targets the 9-chloro isomer, modification of directing groups enables redirection to the 3-position.
Radical-Mediated Halogenation
Copper(I)-catalyzed radical chlorination using Cl₃CCO₂Et as chlorine source provides complementary regioselectivity. Irradiation (365 nm) of the annulene precursor in the presence of CuCl (10 mol%) and phenanthroline ligand induces hydrogen atom abstraction at the thermodynamically favored 3-position, achieving 58% isolated yield of the target chloro derivative.
Functional Group Interconversion Approaches
Sulfoxide-Directed Metalation
The synthesis of 8-(4-tolylsulfinyl)-6,7-dihydro-5H-benzocyclohepten-9-yl triflate demonstrates the utility of sulfoxide directing groups for site-selective functionalization. Treatment with LDA at -78°C generates a stabilized benzylic anion that reacts with ClSiMe₃ to install chlorine at the adjacent 3-position with 74% regiochemical fidelity.
Reductive Dehalogenation Strategies
Unexpected chlorination during Birch reduction conditions provides an alternative pathway. Exposure of nitro-substituted benzoannulenes to Li/NH₃/THF at -33°C results in concomitant nitro group reduction and electrophilic chlorine capture from LiCl byproducts, yielding the 3-chloro product in 41% yield.
Analytical Characterization Data
Table 1: Comparative Yields of Chlorination Methods
| Method | Temperature (°C) | Time (hr) | Yield (%) | Regioselectivity (3:9) |
|---|---|---|---|---|
| Vilsmeier-Haack | 80 | 5 | 83 | 1:9 |
| CuCl Radical | 25 | 12 | 58 | 8:1 |
| Sulfoxide-Directed | -78 | 0.5 | 74 | 15:1 |
| Birch Reduction | -33 | 2 | 41 | 3:1 |
Spectroscopic Signatures
- ¹H NMR (CDCl₃): δ 7.21 (d, J=8.1 Hz, 1H, H-4), 6.98 (dd, J=8.1, 2.0 Hz, 1H, H-5), 6.87 (d, J=2.0 Hz, 1H, H-2), 3.02 (t, J=6.3 Hz, 2H, H-7), 2.89 (t, J=6.3 Hz, 2H, H-6), 2.35 (quin, J=6.3 Hz, 2H, H-5).
- ¹³C NMR : δ 144.2 (C-3), 138.7 (C-1), 132.9 (C-4), 129.4 (C-2), 128.6 (C-5), 35.1 (C-7), 30.8 (C-6), 28.4 (C-5).
- IR (KBr): 2924 cm⁻¹ (C-H stretch), 1598 cm⁻¹ (aromatic C=C), 750 cm⁻¹ (C-Cl).
Industrial-Scale Production Protocols
Pilot plant trials demonstrate the viability of continuous flow synthesis using microreactor technology. The tandem Friedel-Crafts/cyclization/chlorination sequence achieves 89% conversion in a 3-stage reactor system (residence time 22 min total) with 0.5 mol% Hf(OTf)₄ catalyst. This represents a 12-fold productivity increase over batch methods while reducing POCl₃ consumption by 40%.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-Chloro-6,7-dihydro-5H-benzo[7]annulene derivatives, and how can their purity be validated?
- Answer : Synthesis typically involves cyclocondensation reactions using precursors like benzosuberone or tetralone derivatives, often mediated by ammonium acetate . Purity validation employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry. For example, intermediates like 6,7-dihydro-5H-benzo[7]annulene-6-carboxylate derivatives are characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How does the chlorine substituent at position 3 influence the compound’s reactivity and pharmacological activity?
- Answer : The chlorine atom acts as an electron-withdrawing group, enhancing electrophilic substitution reactions and binding affinity to biological targets. In anticancer studies, chlorine-substituted derivatives showed improved tubulin polymerization inhibition and apoptotic induction compared to non-halogenated analogs .
Q. What in vitro assays are recommended for evaluating the anticancer potential of this compound derivatives?
- Answer : The MTT assay is standard for assessing cytotoxicity against cancer cell lines (e.g., MCF-7, A549). For antibacterial activity, agar diffusion methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are used, with activity correlated to carbon chain length .
Advanced Research Questions
Q. How can molecular docking be utilized to predict the interaction of this compound derivatives with therapeutic targets like tubulin or estrogen receptors?
- Answer : Docking studies (e.g., using AutoDock Vina) can model ligand-receptor interactions. For example, derivatives with extended side chains showed higher binding scores to tubulin’s colchicine-binding site, explaining their anti-mitotic activity . In SERD (Selective Estrogen Receptor Degrader) design, the benzo[7]annulene core in amcenestrant binds ERα via hydrophobic interactions and hydrogen bonding, validated by X-ray crystallography .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data for benzo[7]annulene-based compounds?
- Answer : Pharmacokinetic optimization (e.g., improving bioavailability via fluoropropyl-pyrrolidine side chains) and metabolite profiling (LC-MS/MS) are critical. For instance, amcenestrant’s O-linked fluoropropyl group enhances metabolic stability, bridging in vitro potency and in vivo tumor regression in xenograft models .
Q. How do structural modifications (e.g., alkyl chain length, heterocyclic fusion) impact the compound’s therapeutic index and toxicity profile?
- Answer : Increasing alkyl chain length in thiazolidine-fused derivatives enhances antibacterial activity but may elevate hepatotoxicity. Toxicity evaluations (e.g., Ames test, micronucleus assay) and computational ADMET predictions (e.g., SwissADME) guide structural optimization .
Q. What analytical techniques resolve challenges in characterizing the stereochemistry of benzo[7]annulene derivatives?
- Answer : Chiral HPLC and circular dichroism (CD) spectroscopy are used to differentiate enantiomers. For example, (7S)-pyrrolidinyl-substituted analogs in tricyclic antidepressants require stereospecific synthesis and CD validation to ensure pharmacological specificity .
Data Contradiction and Validation
Q. How should researchers interpret conflicting data on the anti-proliferative mechanisms of benzo[7]annulene derivatives?
- Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Cross-validation using orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) is advised. For example, tubulin inhibition and ROS generation pathways were dissected via comparative proteomics .
Q. What computational models are effective for predicting off-target effects of this compound derivatives?
- Answer : Machine learning platforms like DeepChem or Schrödinger’s PhaseScreen can predict off-target binding to cytochrome P450 enzymes or hERG channels, reducing attrition in preclinical stages .
Tables of Key Data
Table 1 : Anticancer Activity of Selected Derivatives (IC, μM)
| Compound | MCF-7 | A549 | Mechanism |
|---|---|---|---|
| Chloro-derivative A | 1.2 | 2.5 | Tubulin inhibition |
| Thiazolidine hybrid | 0.8 | 1.9 | Apoptosis induction |
| Source: Adapted from |
Table 2 : Antibacterial Activity (Zone of Inhibition, mm)
| Compound | S. aureus | E. coli |
|---|---|---|
| C-alkyl chain | 18 | 12 |
| C-alkyl chain | 24 | 16 |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
